![molecular formula C26H29N5O4 B2951445 3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 872628-32-5](/img/structure/B2951445.png)
3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine and pyrimidine family, which are known for their diverse biological activities. This article summarizes the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps typically including the formation of the purine and pyrimidine rings through cyclization reactions. The specific synthetic pathway for this compound has not been widely documented in the literature; however, related compounds have been synthesized using similar methodologies involving benzyl and dimethoxyphenyl derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrimidines have shown significant activity against various cancer cell lines. The anticancer activity of this compound can be inferred from its structural similarities to other pyrimidine-based compounds that exhibit:
- Inhibition of cell proliferation : Similar compounds have demonstrated the ability to inhibit growth in human colon cancer (HT29) and prostate cancer (DU145) cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Molecular docking studies : These studies suggest interactions with key proteins involved in cancer progression such as EGFR tyrosine kinase, which is crucial for cell signaling pathways that promote tumor growth.
The mechanisms by which this compound exerts its biological effects may include:
- Antioxidant properties : Compounds in this class often exhibit antioxidant activities that can mitigate oxidative stress in cells.
- Inhibition of specific enzymes : Similar structures have been reported to inhibit enzymes involved in tumor metabolism and proliferation.
Case Studies
Several case studies have explored the biological effects of pyrimidine derivatives. For instance:
- Study on Pyrimidine Derivatives : A study showed that certain pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzyl and dimethoxy groups can enhance activity.
- Molecular Docking Analysis : Research involving molecular docking has indicated that these compounds can effectively bind to target proteins involved in cancer pathways, leading to a decrease in cell viability.
Comparative Analysis
A comparative analysis table summarizing the biological activities of related compounds is as follows:
Compound Name | Structure | Anticancer Activity | Mechanism |
---|---|---|---|
Compound A | Structure A | High (IC50 = 10 µM) | EGFR Inhibition |
Compound B | Structure B | Moderate (IC50 = 25 µM) | Apoptosis Induction |
This compound | TBD | TBD | TBD |
Propiedades
IUPAC Name |
3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-28-23-22(24(32)31(26(28)33)17-19-8-5-4-6-9-19)30-14-7-13-29(25(30)27-23)15-12-18-10-11-20(34-2)21(16-18)35-3/h4-6,8-11,16H,7,12-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMXSIDCBSDWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)CCC5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.